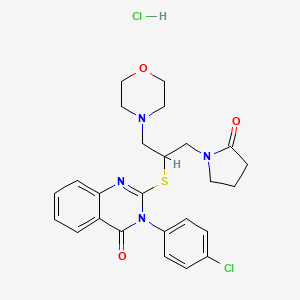

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-, monohydrochloride

Description

The compound 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-, monohydrochloride (hereafter referred to as Compound A) is a substituted quinazolinone derivative with a complex structure. Its core consists of a 4(3H)-quinazolinone scaffold, a bicyclic heterocycle known for diverse pharmacological applications . Key structural features include:

- Position 3: A 4-chlorophenyl group, which enhances lipophilicity and may influence receptor binding .

- Position 2: A thioether-linked side chain containing 4-morpholinylmethyl and 2-oxo-1-pyrrolidinyl moieties. These groups likely modulate solubility and bioavailability via hydrogen bonding and polarity .

- Monohydrochloride salt: Improves aqueous solubility and stability, critical for pharmaceutical formulations .

Quinazolinones are renowned for antimicrobial, anticancer, and antiviral activities .

Propriétés

Numéro CAS |

117039-03-9 |

|---|---|

Formule moléculaire |

C25H28Cl2N4O3S |

Poids moléculaire |

535.5 g/mol |

Nom IUPAC |

3-(4-chlorophenyl)-2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanylquinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C25H27ClN4O3S.ClH/c26-18-7-9-19(10-8-18)30-24(32)21-4-1-2-5-22(21)27-25(30)34-20(16-28-12-14-33-15-13-28)17-29-11-3-6-23(29)31;/h1-2,4-5,7-10,20H,3,6,11-17H2;1H |

Clé InChI |

IDLJGBIPSHMGBY-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)N(C1)CC(CN2CCOCC2)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Overview of Quinazolin-4(3H)-one Derivative Synthesis

The synthesis of quinazolin-4(3H)-one derivatives generally involves multi-step organic reactions starting from substituted anthranilic acids or related precursors. The preparation typically includes the formation of the quinazolinone core, functionalization at key positions, and introduction of side chains such as thioalkyl groups and morpholinylmethyl moieties.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Acylation of substituted anthranilic acid | Acyl chloride, DMF, <40 °C, stirring 3 h | N-Acyl anthranilic acid intermediate |

| 2 | Cyclization | Acetic anhydride, 170-180 °C, reflux | 2-Substituted-3,1-benzoxazin-4-one |

| 3 | Bromination | Bromination of methyl group on intermediate | Brominated intermediate |

| 4 | Nucleophilic substitution | Thiol compound (e.g., thiobenzamide), reflux | Thio-substituted intermediate |

| 5 | Deprotection | Hydrazine hydrate, ethanol | Primary amine or free thiol derivative |

| 6 | Alkylation | Alkyl halide (e.g., morpholinylmethyl bromide), K2CO3, acetone reflux | Alkylated quinazolinone derivative |

| 7 | Salt formation and purification | HCl treatment, crystallization from solvents | Final monohydrochloride salt of target compound |

Spectroscopic and Analytical Confirmation

The structures of synthesized quinazolin-4(3H)-one derivatives are confirmed by spectroscopic methods including infrared (IR) spectroscopy, proton (^1H) and carbon-13 (^13C) nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Melting points and elemental analyses are also reported to ensure purity and consistency with literature values.

Research Findings and Synthesis Optimization

Yields and Purification

The yields for intermediate steps such as N-acyl anthranilic acid formation range between 50-70%, while cyclization to benzoxazinones typically affords 65-80% yields.

Final quinazolinone derivatives are obtained in moderate to good yields (38-97%), depending on the substituents and reaction conditions.

Purification is commonly performed by recrystallization from solvents like 2-propanol or ethylene glycol mixtures, ensuring high purity of the final hydrochloride salts.

Biological Relevance of Preparation

The synthesized quinazolin-4(3H)-one derivatives, including those with 4-chlorophenyl and morpholinylmethyl substituents, have demonstrated potent cytotoxicity against cancer cell lines such as MCF7 (human breast adenocarcinoma) and A2780 (human ovarian carcinoma).

The preparation methods allow for structural modifications that optimize biological activity and pharmacokinetic properties, such as improved drug likeness and kinase inhibitory effects.

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

Quinazolinone derivatives are commonly synthesized via cyclocondensation between anthranilic acid derivatives and carbonyl compounds (e.g., aldehydes, ketones). For example, anthranilic acid esters or amides react with acyl chlorides, followed by ring closure with amines to form the quinazolinone core .

Key Steps :

-

Acylation : Anthranilic acid reacts with acyl chloride to form an amide intermediate.

-

Ring Closure : The intermediate undergoes cyclization with amines (e.g., morpholine derivatives) to form the quinazolinone scaffold.

-

Functionalization : Substituents such as thioether linkages are introduced via nucleophilic substitution or oxidative coupling .

Reduction and Oxidation

Reduction of quinazolinones can yield dihydroquinazolinones, while oxidation may generate oxoquinazoline derivatives:

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces quinazolinones to 1,2,3,4-tetrahydroquinazolines .

-

Oxidation : KMnO₄ or H₂O₂ oxidizes quinazolines to 3,4-dihydro-4-oxoquinazolines .

Thioether Formation

The thioether linkage in the target compound is likely introduced via nucleophilic substitution or oxidative coupling. For example, sulfur-containing reagents (e.g., thiols, sulfides) react with electrophilic centers on the quinazolinone core .

Nucleophilic Substitution

The thioether group in the compound suggests reactivity at sulfur, enabling further functionalization. For instance, quinazolinones with electron-withdrawing substituents (e.g., chlorophenyl groups) may undergo nucleophilic aromatic substitution .

Example :

Quinazolinone derivatives react with amines or thiols to form thioether bonds, as seen in similar compounds .

Electrophilic Addition

The aromatic nitrogen heterocycle in quinazolinones can participate in electrophilic reactions. For example, Friedel-Crafts alkylation or acylation may occur at positions para to the nitrogen atoms .

Dihydroquinazolinone Formation

Reduction of the quinazolinone core with LiAlH₄ produces 1,2,3,4-tetrahydroquinazolines, which exhibit distinct reactivity profiles. For example, dihydroquinazolinones may undergo further functionalization via alkylation or acylation .

Example Reaction :

Reduction of 3-methyl-4(3H)-quinazolinone with LiAlH₄ yields 2,3-dihydro-3-methyl-4(1H)-quinazolinone .

Oxidation to Oxoquinazolines

Oxidative cleavage of quinazolines generates oxoquinazolinones. For instance, KMnO₄ oxidizes quinazoline to 3,4-dihydro-6-oxoquinazoline under alkaline conditions .

Biological Implications of Reactivity

The structural features of the target compound—such as the chlorophenyl group and thioether linkage—enhance its interaction with biological targets. These modifications influence solubility, stability, and binding affinity to enzymes like cyclooxygenases (COX) or kinases (e.g., CDK2) .

Research Findings

Studies highlight the versatility of quinazolinone chemistry in drug discovery:

-

Antibacterial Activity : Substituents like thioether groups improve efficacy against Gram-positive and Gram-negative bacteria .

-

Anticancer Effects : Inhibition of tyrosine kinases (e.g., EGFR) is linked to structural modifications such as chlorophenyl or thiazole groups .

-

Antioxidant Properties : Hydroxyl or methoxy groups enhance radical-scavenging abilities .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have shown that quinazolinone derivatives exhibit significant anti-inflammatory activity. The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that this compound effectively inhibited both COX-1 and COX-2 enzymes, suggesting its potential for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anti-cancer Activity

Quinazolinone derivatives have been investigated for their anti-cancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, studies have shown that the compound can affect various cancer cell lines, including breast and colon cancer cells, by disrupting cellular signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been explored extensively. The compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics to combat resistant bacterial infections .

Case Study 1: Inhibition of COX Enzymes

A study conducted by Pradeep Kumar et al. synthesized several derivatives of 3-(4-chlorophenyl)-2-substituted quinazolin-4(3H)-one and evaluated their COX inhibition activity. The results indicated that certain derivatives exhibited stronger inhibitory effects compared to traditional NSAIDs, highlighting their potential as novel anti-inflammatory agents .

Case Study 2: Anticancer Efficacy

In a separate investigation into the anticancer efficacy of quinazolinone derivatives, researchers treated human breast cancer cells with varying concentrations of the compound. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Mechanistic studies revealed that the compound modulated key signaling pathways associated with cancer cell survival .

Case Study 3: Antimicrobial Testing

A comprehensive antimicrobial study assessed the effectiveness of this quinazolinone derivative against multiple bacterial strains using the disc diffusion method. The findings indicated substantial zones of inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential role in antibiotic development .

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparaison Avec Des Composés Similaires

Structural Analogues

Table 1: Key Structural Differences and Similarities

Key Observations :

- Complexity: Compound A’s morpholinylmethyl-pyrrolidinyl side chain is structurally distinct from ferrocenyl (electrochemical) or chromene-thiazolidinone (photoreactive) groups .

- Halogenation: Unlike halofuginone (Br/Cl), Compound A uses a single 4-Cl-phenyl group, balancing lipophilicity and toxicity .

Key Observations :

- Compound A’s synthesis is inferred to involve cyclization and thioether coupling, akin to methods in .

- Triazole and ferrocenyl analogs use specialized reagents (e.g., Cu catalysts, FcCOCl), highlighting the diversity of quinazolinone functionalization .

Table 3: Reported Bioactivities of Quinazolinone Derivatives

Key Observations :

- Triazole and aryl-amino derivatives show broader validated bioactivity, whereas ferrocenyl analogs are exploratory .

Physicochemical Properties

Table 4: Solubility and Stability Comparisons

Key Observations :

- Compound A’s HCl salt improves solubility over non-ionic analogs like ferrocenyl derivatives .

- Methoxy groups reduce LogP but increase photodegradation risks .

Activité Biologique

4(3H)-Quinazolinone derivatives, particularly those substituted with various functional groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 4(3H)-quinazolinone, 3-(4-chlorophenyl)-2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-, monohydrochloride , exploring its biological activity through various studies and findings.

Structure and Synthesis

The compound is characterized by a quinazolinone core with multiple substituents that enhance its biological properties. The synthesis of this compound involves standard organic reactions, including nucleophilic substitutions and cyclization processes. The presence of the 4-chlorophenyl and morpholinylmethyl groups is essential for its activity against various pathogens.

Antibacterial Activity

Research has shown that quinazolinone derivatives exhibit potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted the structure-activity relationship (SAR) among 79 derivatives, revealing that specific substitutions at the quinazolinone core enhance antibacterial efficacy. The compound demonstrated low clearance and oral bioavailability, making it a promising candidate for further development in treating resistant bacterial infections .

Anticancer Potential

Quinazolinones have also been investigated for their anticancer properties. They exert their effects by inhibiting DNA repair mechanisms in cancer cells. In vitro studies have shown that certain derivatives can induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). For instance, one derivative exhibited an IC50 value of 10 μM against the PC3 prostate cancer cell line, indicating significant potential for therapeutic applications .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory activity of quinazolinone derivatives has been documented in several studies. Compounds containing the 4(3H)-quinazolinone ring have shown effectiveness comparable to standard anti-inflammatory drugs such as indomethacin. In particular, modifications at position two of the quinazolinone ring have been linked to enhanced anti-inflammatory properties .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4(3H)-quinazolinone derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 4(3H)-quinazolinones typically involves reacting methyl 2-acylaminobenzoate with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at elevated temperatures (e.g., 180°C for 45 minutes). Key parameters include:

- Temperature control : Higher temperatures (250°C) favor 4-quinazolinamine formation over 4(3H)-quinazolinones .

- Purification : Post-reaction alkaline treatment (pH 8–9) and extraction with CH₂Cl₂, followed by recrystallization, improve yield and purity .

- Optimization Strategies : Adjusting molar ratios of P₂O₅ and amine hydrochloride (e.g., 0.21 mol P₂O₅ to 0.2 mol amine) enhances reaction efficiency .

Q. Which analytical techniques are critical for characterizing the structural integrity of substituted 4(3H)-quinazolinones?

- Methodological Answer :

- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., 4-chlorophenyl, morpholinylmethyl groups) and monitor thioether bond formation.

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the pyrrolidinyl or morpholinyl moieties .

- Mass spectrometry (HRMS) : Validates molecular weight and salt formation (monohydrochloride) .

Q. How can preliminary biological screening of quinazolinone derivatives be conducted for antibacterial activity?

- Methodological Answer :

- In vitro assays : Use standardized protocols (e.g., agar diffusion or microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls : Include reference antibiotics (e.g., ampicillin) and solvent controls to validate assay conditions.

- Dose-response analysis : Test concentrations from 1–100 µg/mL to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can computational chemistry tools enhance the design of novel quinazolinone derivatives with improved bioactivity?

- Methodological Answer :

- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways and predict transition states for synthesis optimization .

- Molecular docking : Screen derivatives against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize compounds with high binding affinity .

- Machine learning : Train models on existing bioactivity data to predict SAR trends and guide structural modifications .

Q. What systematic approaches are recommended for conducting structure-activity relationship (SAR) studies on quinazolinone analogs?

- Methodological Answer :

- Variable substituent libraries : Synthesize derivatives with modifications at the 2-thio position (e.g., morpholinylmethyl vs. pyrrolidinyl groups) and assess bioactivity .

- Multivariate analysis : Use statistical tools (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with antibacterial potency .

- Metabolic stability assays : Evaluate hepatic microsome stability to prioritize compounds with favorable pharmacokinetic profiles .

Q. How can researchers resolve discrepancies in reported biological activity data for quinazolinone derivatives?

- Methodological Answer :

- Assay standardization : Replicate studies under controlled conditions (e.g., identical bacterial strains, growth media, and incubation times) .

- Meta-analysis : Aggregate data from multiple studies to identify outliers or trends obscured by experimental variability .

- Structural verification : Re-characterize disputed compounds via X-ray crystallography or 2D-NMR to confirm purity and configuration .

Data Contradiction Analysis

- Example : If one study reports high antibacterial activity for a derivative while another finds none:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.